

Technical Guide: Certificate of Analysis for Rifapentine-d8 Reference Standard

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Compound of Interest

Compound Name: Rifapentine-d8

Cat. No.: B15561805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for the **Rifapentine-d8** reference standard. This deuterated analog of Rifapentine is an essential tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for the accurate quantification of Rifapentine in biological matrices.

Introduction to Rifapentine

Rifapentine is a potent, long-acting antibiotic of the rifamycin class, primarily used in the treatment of tuberculosis (TB).^{[1][2]} Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing transcription and leading to cell death.^{[2][3][4][5]} Rifapentine is metabolized in the liver, with its primary metabolite being 25-desacetyl rifapentine.^[6] Due to its complex metabolic profile and potential for drug-drug interactions, the use of a stable isotope-labeled internal standard like **Rifapentine-d8** is crucial for precise analytical measurements.^[7]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for a **Rifapentine-d8** reference standard. Data is compiled from various suppliers and analytical studies.^{[8][9][10]}

Table 1: Identity and Purity

Parameter	Specification	Typical Value
Product Name	Rifapentine-d8	Rifapentine-d8
Molecular Formula	C ₄₇ H ₅₆ D ₈ N ₄ O ₁₂	C ₄₇ H ₅₆ D ₈ N ₄ O ₁₂
Molecular Weight	885.08 g/mol	885.08 g/mol
Purity (by HPLC)	>95%	>95% [8]
Isotopic Purity	Report Value	>99% Deuterium Incorporation
Appearance	Solid	Red-Orange to Brown Solid

Table 2: Physicochemical Properties

Parameter	Specification
Storage Temperature	-20°C [8]
Solubility	Soluble in Methanol, Acetonitrile
CAS Number	Not widely available

Experimental Protocols

Detailed methodologies for the key experiments cited in a typical CoA are provided below. These protocols are based on established analytical methods for Rifapentine and its deuterated analogs.[\[11\]](#)[\[12\]](#)[\[13\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of the **Rifapentine-d8** reference standard.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector.

- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[\[14\]](#)

Reagents:

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄)
- Water (HPLC grade)

Procedure:

- Mobile Phase Preparation: Prepare a 0.01M KH₂PO₄ buffer and adjust the pH to 6.0. The mobile phase consists of Acetonitrile and the 0.01M KH₂PO₄ buffer in an 80:20 (v/v) ratio. [\[14\]](#)
- Standard Solution Preparation: Accurately weigh and dissolve the **Rifapentine-d8** reference standard in the mobile phase to a known concentration.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30°C
 - Detection Wavelength: 254 nm
- Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
- Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

Purpose: To confirm the identity of **Rifapentine-d8** and determine its isotopic purity.

Instrumentation:

- LC-MS/MS system (e.g., Sciex API 4500) with an electrospray ionization (ESI) source.[\[11\]](#)
[\[12\]](#)
- Column: C18, 4.6 mm x 100 mm, 5 μ m particle size.[\[11\]](#)[\[12\]](#)

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium formate
- Formic acid
- Water (LC-MS grade)

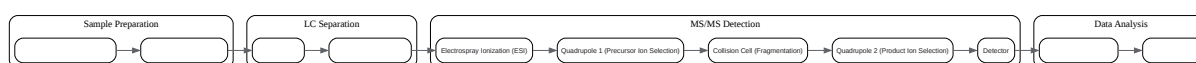
Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 10 mM Ammonium formate in water.
 - Mobile Phase B: A 50:50 (v/v) mixture of Acetonitrile and Methanol.
 - The mobile phase composition is typically 70% B and 30% A.[\[11\]](#)[\[12\]](#)
- Sample Preparation: Prepare a dilute solution of **Rifapentine-d8** in the mobile phase.
- LC-MS/MS Conditions:
 - Flow Rate: 1.0 mL/min.[\[11\]](#)[\[12\]](#)
 - Injection Volume: 2 μ L.[\[13\]](#)
 - Column Temperature: 30°C.[\[13\]](#)

- Ion Source: Electrospray Ionization (ESI), positive mode.
- Source Parameters:
 - Curtain Gas: 35 L/hour
 - Collision Gas: 8 L/hour
 - Declustering Potential: 40 V
 - Collision Energy: 20 V[11]
- Data Acquisition: Acquire mass spectra in full scan mode to confirm the molecular weight and in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.
- Analysis:
 - Identity: Compare the mass spectrum of the sample to the theoretical mass of **Rifapentine-d8**.
 - Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

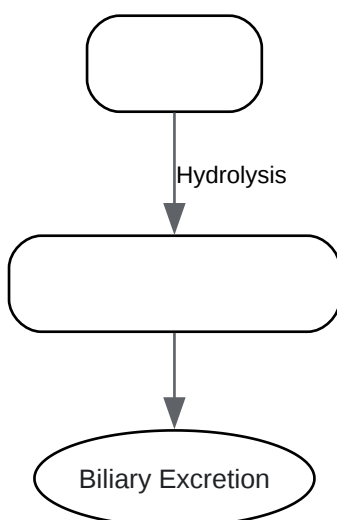
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the metabolic pathway of Rifapentine.



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Caption: LC-MS/MS Experimental Workflow for **Rifapentine-d8** Analysis.



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Caption: Primary Metabolic Pathway of Rifapentine.

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